Cas no 259728-61-5 (1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-)

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- structure
259728-61-5 structure
商品名:1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
CAS番号:259728-61-5
MF:C15H12O6
メガワット:288.252184867859
CID:2838190

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 化学的及び物理的性質

名前と識別子

    • 8-deoxyxanthoherquein
    • 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
    • 4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one
    • 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one
    • 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-phenalen-1-one
    • 1H-Phenalen-1-one,3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
    • Funalenone
    • インチ: 1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3
    • InChIKey: LHEJVMYQRYQFKB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C2C(C=C(C)C3=C(C=C(C(=C1O)C3=2)O)O)=O)O

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 475
  • トポロジー分子極性表面積: 107
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 605.1±55.0 °C at 760 mmHg
  • フラッシュポイント: 234.1±25.0 °C
  • ようかいど: 氯仿:可溶; DMSO:可溶;甲醇:可溶
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-F1666-0.50 mg
Funalenone
259728-61-5 >95% by HPLC
0.50 mg
$209.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-364493A-1 mg
Funalenone,
259728-61-5
1mg
¥1,692.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-364493-250µg
Funalenone,
259728-61-5
250µg
¥451.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65940-2.5mg
Funalenone
259728-61-5 98%
2.5mg
¥7810.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65940-500ug
Funalenone
259728-61-5 98%
500ug
¥2101.00 2023-09-08
BioAustralis
BIA-F1666-2.50 mg
Funalenone
259728-61-5 >95% by HPLC
2.50 mg
$732.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-364493-250 µg
Funalenone,
259728-61-5
250µg
¥451.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-364493A-1mg
Funalenone,
259728-61-5
1mg
¥1692.00 2023-09-05
A2B Chem LLC
AB28400-1mg
1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
259728-61-5 ≥95%
1mg
$192.00 2024-04-20
BioAustralis
BIA-F1666-0.50mg
Funalenone
259728-61-5 >95% by HPLC
0.50mg
$225.00 2024-07-23

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 関連文献

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-に関する追加情報

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-

The compound 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- (CAS No. 259728-61-5) is a highly specialized organic molecule belonging to the phenalenone class. This compound is characterized by its unique structure, which includes a phenalenone skeleton with multiple hydroxyl (-OH) groups and a methoxy (-OCH3) substituent. The presence of these functional groups imparts significant biological activity and makes this compound a subject of interest in various fields of research.

Recent studies have highlighted the potential of phenalenones as bioactive molecules with applications in pharmacology and nutraceuticals. The tetrahydroxy groups in this compound are particularly notable for their role in modulating the molecule's reactivity and bioavailability. Research has shown that these hydroxyl groups can participate in hydrogen bonding, which is crucial for the molecule's interaction with biological systems. Additionally, the methoxy group at position 2 contributes to the molecule's stability and solubility properties.

The 6-methyl substituent further enhances the structural complexity of this compound, influencing its electronic properties and reactivity. This methyl group also plays a role in determining the molecule's stereochemistry, which is essential for its biological activity. Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of this compound with high precision, providing insights into its potential interactions with enzymes and receptors.

One of the most promising areas of research involving 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- is its potential as an antioxidant. Studies have demonstrated that this compound exhibits significant radical-scavenging activity, making it a candidate for use in antiaging skincare products and dietary supplements. Furthermore, its ability to inhibit inflammatory pathways has been explored in preclinical models, suggesting its potential as an anti-inflammatory agent.

The synthesis of this compound has been optimized through green chemistry approaches, reducing the environmental impact of its production. Researchers have employed catalytic asymmetric synthesis to achieve high enantioselectivity, ensuring the production of a single enantiomer with desired biological activity. This approach not only enhances the efficiency of the synthesis but also aligns with current trends toward sustainable chemical manufacturing.

In terms of applications, 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- has shown promise in the field of oncology. Preclinical studies have indicated that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. While further research is needed to validate these findings in clinical settings, the initial results are encouraging.

Another area of interest is the use of this compound as a precursor for drug development. Its unique structure provides a scaffold for further chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced bioactivity. For instance, modifications to the methoxy group or methyl group could lead to compounds with improved pharmacokinetic profiles.

From an analytical perspective, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of 1H-Phenalen-1-one, ensuring its reliability for research purposes. These techniques have also facilitated the identification of minor impurities that may arise during synthesis or purification processes.

In conclusion,1H-Phenalen-1-one, with its intricate structure and diverse functional groups, represents a valuable asset in contemporary chemical research. Its potential applications span across pharmacology, nutraceuticals, and cosmeceuticals, making it a subject of continued scientific exploration. As research progresses, this compound is expected to contribute significantly to the development of novel therapeutic agents and health-promoting products.

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